3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of dichlorophenyl and fluorobenzaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde typically involves the reaction of 3,5-dichlorobenzoyl chloride with fluorobenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted derivatives from nucleophilic substitution .
Scientific Research Applications
3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include oxidative stress and disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorobenzaldehyde
- 2-Fluorobenzaldehyde
- 4-(3,5-Dichlorophenyl)-2-chlorobenzaldehyde
Uniqueness
3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde is unique due to the presence of both dichlorophenyl and fluorobenzaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-fluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZDCJVWRWQQIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742828 |
Source
|
Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361871-90-0 |
Source
|
Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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